4-bromo-N-(4-bromo-2-methylphenyl)benzenesulfonamide
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Overview
Description
4-bromo-N-(4-bromo-2-methylphenyl)benzenesulfonamide is a chemical compound with the molecular formula C13H12BrNO2S It is a sulfonamide derivative, characterized by the presence of two bromine atoms and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-bromo-2-methylphenyl)benzenesulfonamide typically involves the reaction of 4-bromo-2-methylaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-bromo-2-methylaniline+benzenesulfonyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4-bromo-2-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different halogens or functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.
Scientific Research Applications
4-bromo-N-(4-bromo-2-methylphenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-bromo-2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The bromine atoms can also participate in halogen bonding, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2-methylphenyl)benzenesulfonamide
- 4-bromo-N-(4-methoxyphenyl)benzenesulfonamide
- 4-bromo-N-(2-furylmethyl)benzenesulfonamide
Uniqueness
4-bromo-N-(4-bromo-2-methylphenyl)benzenesulfonamide is unique due to the presence of two bromine atoms and a sulfonamide group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H11Br2NO2S |
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Molecular Weight |
405.11 g/mol |
IUPAC Name |
4-bromo-N-(4-bromo-2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H11Br2NO2S/c1-9-8-11(15)4-7-13(9)16-19(17,18)12-5-2-10(14)3-6-12/h2-8,16H,1H3 |
InChI Key |
CHPKXEJWVKLUBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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